molecular formula C22H21NO2S B2636380 N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 2319874-97-8

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No.: B2636380
CAS No.: 2319874-97-8
M. Wt: 363.48
InChI Key: AUAFGFWINYCOSF-UHFFFAOYSA-N
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Description

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiophene ring and a xanthene backbone

Scientific Research Applications

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the xanthene backbone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced xanthene derivatives.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions, while the xanthene backbone can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-2-(thiophen-3-yl)propyl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiophene ring and xanthene backbone, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(2-methyl-2-thiophen-3-ylpropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c1-22(2,15-11-12-26-13-15)14-23-21(24)20-16-7-3-5-9-18(16)25-19-10-6-4-8-17(19)20/h3-13,20H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAFGFWINYCOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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